tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
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Overview
Description
“tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate” is a chemical compound with the molecular formula C20H30N2O3 . It is a solid substance . The compound has a molecular weight of 346.47 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H30N2O3/c1-19(2,3)25-18(23)22-11-9-20(10-12-22)16-21(13-14-24-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed, and at room temperature .Scientific Research Applications
Synthesis and Derivatives
- Bidirectional Synthesis: Almond-Thynne et al. (2018) describe an efficient synthesis of both enantiomers of a spirodiamine diester, which includes tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate. This process involves Boc-protected tert-butyl aspartate conversion, olefination, hydrogenation, and spirocyclization (Almond-Thynne et al., 2018).
- Functionalized Derivatives: Li et al. (2014) synthesized derivatives of this compound using a one-pot, multi-component reaction, exploring the impact of catalysts and temperature on reaction efficiency (Li et al., 2014).
Pharmacological Applications
- Antihypertensive Agents: Clark et al. (1983) prepared 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive screening, demonstrating significant activity and identifying the most potent compounds (Clark et al., 1983).
- sEH Inhibitors for Kidney Diseases: Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors for treating chronic kidney diseases, highlighting their oral activity and effectiveness in a rat model (Kato et al., 2014).
Solid-Phase Synthesis Applications
- Microwave-Assisted Synthesis: Macleod et al. (2006) reported a microwave-assisted solid-phase synthesis method for piperazines and diazaspirocycles, utilizing a specific resin linker for efficient heterocycle cleavage (Macleod et al., 2006).
Food Contact Material Safety
- Safety Evaluation for Food Contact: A scientific opinion by EFSA (2012) assessed the safety of a substance similar in structure to this compound, used as a stabilizer in food contact materials, concluding its safety under certain conditions (Flavourings, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle and work with the compound safely .
Properties
IUPAC Name |
tert-butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)25-18(23)22-11-7-10-20(16-22)15-21(12-13-24-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAUWISFEYVICK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CN(CCO2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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